N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide
Overview
Description
JM 34 is an anti-inflammatory pyridinylamide compound known for its ability to block tumor necrosis factor-alpha production. It achieves this by interacting with a protein kinase C-dependent pathway of extracellular signal-regulated kinase 2 phosphorylation. Unlike classical cyclooxygenase inhibitors, JM 34 does not inhibit protein kinase C activity in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JM 34 involves the reaction of 2-aminopyridine with 2-chloroacetamide under specific conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using recrystallization techniques to achieve a purity of ≥97% .
Industrial Production Methods
Industrial production of JM 34 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
JM 34 primarily undergoes nucleophilic substitution reactions due to the presence of the pyridinylamide group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, ethanol
Major Products Formed
The major products formed from these reactions include various substituted pyridinylamides, depending on the specific reagents and conditions used .
Scientific Research Applications
JM 34 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleophilic substitution reactions.
Biology: Investigated for its role in blocking tumor necrosis factor-alpha production, making it a potential candidate for anti-inflammatory therapies.
Medicine: Explored for its potential use in treating inflammatory diseases due to its unique mechanism of action.
Mechanism of Action
JM 34 exerts its effects by blocking tumor necrosis factor-alpha production through interaction with a protein kinase C-dependent pathway of extracellular signal-regulated kinase 2 phosphorylation. This pathway is crucial for the regulation of inflammatory responses in cells. By inhibiting this pathway, JM 34 effectively reduces inflammation without inhibiting protein kinase C activity in vitro .
Comparison with Similar Compounds
Similar Compounds
Classical Cyclooxygenase Inhibitors: Such as ibuprofen and aspirin, which inhibit cyclooxygenase enzymes to reduce inflammation.
Other Pyridinylamides: Compounds with similar structures but different mechanisms of action.
Uniqueness
JM 34 is unique in its ability to block tumor necrosis factor-alpha production without inhibiting protein kinase C activity. This makes it a valuable alternative to classical cyclooxygenase inhibitors, which often have side effects related to protein kinase C inhibition .
Properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-9(2)13-11(7-8)14-12(15)10-4-3-5-16-10/h3-7H,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRSWDBWKFKQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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